Cas no 10601-96-4 (1-(chloromethyl)-2-ethynylbenzene)

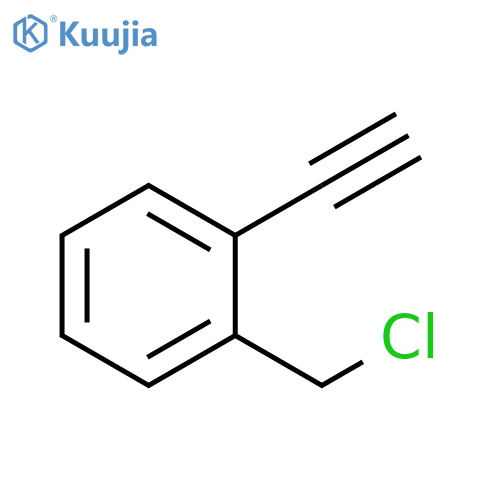

10601-96-4 structure

商品名:1-(chloromethyl)-2-ethynylbenzene

1-(chloromethyl)-2-ethynylbenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-(chloromethyl)-2-ethynyl-

- 1-(chloromethyl)-2-ethynylbenzene

-

- MDL: MFCD19233645

- インチ: 1S/C9H7Cl/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2

- InChIKey: MDIHSTDASYVJAM-UHFFFAOYSA-N

- ほほえんだ: C1(CCl)=CC=CC=C1C#C

計算された属性

- せいみつぶんしりょう: 150.0236279g/mol

- どういたいしつりょう: 150.0236279g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

1-(chloromethyl)-2-ethynylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1965896-0.5g |

1-(chloromethyl)-2-ethynylbenzene |

10601-96-4 | 0.5g |

$630.0 | 2023-09-17 | ||

| Enamine | EN300-1965896-1.0g |

1-(chloromethyl)-2-ethynylbenzene |

10601-96-4 | 1g |

$928.0 | 2023-05-26 | ||

| Enamine | EN300-1965896-2.5g |

1-(chloromethyl)-2-ethynylbenzene |

10601-96-4 | 2.5g |

$1287.0 | 2023-09-17 | ||

| Enamine | EN300-1965896-10g |

1-(chloromethyl)-2-ethynylbenzene |

10601-96-4 | 10g |

$2823.0 | 2023-09-17 | ||

| Enamine | EN300-1965896-5g |

1-(chloromethyl)-2-ethynylbenzene |

10601-96-4 | 5g |

$1903.0 | 2023-09-17 | ||

| Enamine | EN300-1965896-5.0g |

1-(chloromethyl)-2-ethynylbenzene |

10601-96-4 | 5g |

$2692.0 | 2023-05-26 | ||

| Enamine | EN300-1965896-0.25g |

1-(chloromethyl)-2-ethynylbenzene |

10601-96-4 | 0.25g |

$604.0 | 2023-09-17 | ||

| Enamine | EN300-1965896-0.1g |

1-(chloromethyl)-2-ethynylbenzene |

10601-96-4 | 0.1g |

$578.0 | 2023-09-17 | ||

| Enamine | EN300-1965896-1g |

1-(chloromethyl)-2-ethynylbenzene |

10601-96-4 | 1g |

$656.0 | 2023-09-17 | ||

| Enamine | EN300-1965896-10.0g |

1-(chloromethyl)-2-ethynylbenzene |

10601-96-4 | 10g |

$3992.0 | 2023-05-26 |

1-(chloromethyl)-2-ethynylbenzene 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

10601-96-4 (1-(chloromethyl)-2-ethynylbenzene) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量